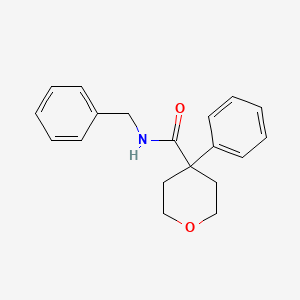
N-benzyl-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-4-phenyltetrahydro-2H-pyran-4-carboxamide (BPTP) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications as a drug molecule. BPTP belongs to the class of tetrahydro-2H-pyran-4-carboxamide derivatives, which have been studied extensively for their biological activities.
Mécanisme D'action
The mechanism of action of N-benzyl-4-phenyltetrahydro-2H-pyran-4-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in gene expression and cell differentiation. This compound has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes such as cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis by activating caspase-3 and caspase-9. This compound has also been shown to inhibit angiogenesis by reducing the expression of VEGF and MMP-9. In neurodegenerative disorders, this compound has been shown to improve cognitive function by increasing the expression of BDNF and reducing oxidative stress. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-benzyl-4-phenyltetrahydro-2H-pyran-4-carboxamide is its potential as a drug molecule for the treatment of various diseases. This compound has been shown to have low toxicity and high selectivity for cancer cells, making it a promising candidate for cancer therapy. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on N-benzyl-4-phenyltetrahydro-2H-pyran-4-carboxamide. One direction is to further investigate the mechanism of action of this compound and its interaction with various enzymes and signaling pathways. Another direction is to develop more efficient synthesis methods for this compound and its derivatives. Additionally, future research could focus on the development of novel drug delivery systems for this compound to improve its solubility and bioavailability in vivo. Finally, more preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound as a potential drug molecule for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-benzyl-4-phenyltetrahydro-2H-pyran-4-carboxamide involves the condensation of benzylamine and 4-phenylbutyric acid followed by cyclization using trifluoroacetic anhydride. The reaction yields this compound as a white crystalline solid with a melting point of 160-162°C. The purity of the compound can be confirmed using analytical techniques such as HPLC and NMR spectroscopy.
Applications De Recherche Scientifique
N-benzyl-4-phenyltetrahydro-2H-pyran-4-carboxamide has been studied for its potential applications in the treatment of various diseases such as cancer, neurodegenerative disorders, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative disorders, this compound has been studied for its neuroprotective effects and its ability to improve cognitive function. In inflammation research, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N-benzyl-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c21-18(20-15-16-7-3-1-4-8-16)19(11-13-22-14-12-19)17-9-5-2-6-10-17/h1-10H,11-15H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXIGBXWUITEGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

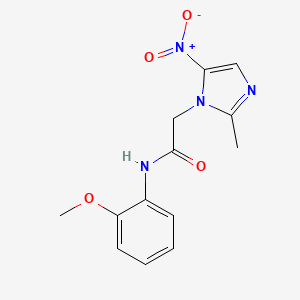
![4-methyl-1-[(2-methylphenoxy)acetyl]piperidine](/img/structure/B5806336.png)
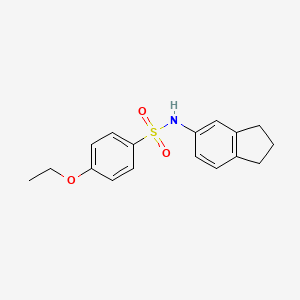
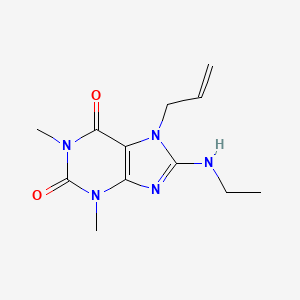
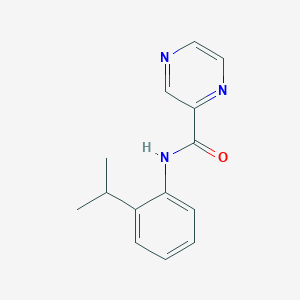
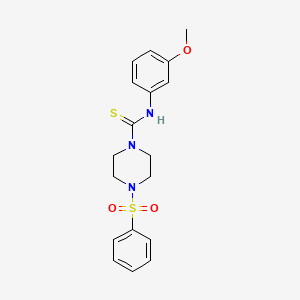
![N-(4-chloro-2-methylphenyl)-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide](/img/structure/B5806382.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenylacetamide](/img/structure/B5806386.png)
![N-[2-methoxy-5-(propionylamino)phenyl]-2-furamide](/img/structure/B5806387.png)
![N-(4-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5806395.png)
![3-[(4-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5806412.png)
![2-(4-chlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5806414.png)
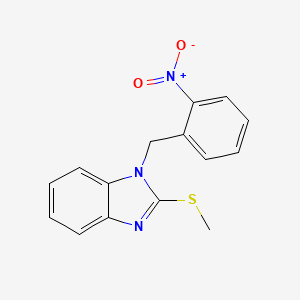
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)butanamide](/img/structure/B5806417.png)